molecular formula C13H22F2N2O2 B6269495 tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate CAS No. 2763756-09-6

tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate

Cat. No. B6269495
CAS RN: 2763756-09-6
M. Wt: 276.3
InChI Key:
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Description

Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate, or TB-DFA, is a synthetic compound belonging to the family of piperidine derivatives. It is a colorless crystalline solid with a melting point of 97-98°C. TB-DFA has been widely studied in the scientific community due to its various applications in organic synthesis and biological research.

Scientific Research Applications

TB-DFA has been used in various areas of scientific research, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, TB-DFA has been used as a coupling reagent to synthesize various molecules, including peptides, polymers, and other organic molecules. In drug discovery, TB-DFA has been used to synthesize various drug candidates, such as antifungal agents, antibiotics, and anti-inflammatory agents. In biochemistry, TB-DFA has been used as a substrate for various enzymes, including proteases and phosphatases.

Mechanism of Action

TB-DFA acts as a substrate for various enzymes, such as proteases and phosphatases. Proteases are enzymes that cleave proteins into smaller peptides and amino acids, while phosphatases are enzymes that cleave phosphate groups from molecules. TB-DFA is also a substrate for various other enzymes, such as kinases, which are enzymes that catalyze the transfer of phosphate groups from one molecule to another.
Biochemical and Physiological Effects
TB-DFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TB-DFA can inhibit the growth of various bacteria, including E. coli, S. aureus, and P. aeruginosa. TB-DFA has also been shown to inhibit the activity of various enzymes, such as proteases and phosphatases. In addition, TB-DFA has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

TB-DFA has several advantages for use in laboratory experiments. It is a low-cost and commercially available compound, and it has a relatively low toxicity. Furthermore, it is relatively stable and can be stored at room temperature for extended periods of time. However, TB-DFA has several limitations for use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is a relatively unstable compound and can decompose at high temperatures.

Future Directions

In the future, TB-DFA could be used in various areas of research, including drug discovery, organic synthesis, and biochemistry. In drug discovery, TB-DFA could be used to synthesize novel drug candidates with improved pharmacological properties. In organic synthesis, TB-DFA could be used to synthesize various complex molecules with improved properties. In biochemistry, TB-DFA could be used as a substrate for various enzymes, such as kinases and phosphatases, to study their structure and function. Finally, TB-DFA could be used in various medical applications, such as the treatment of various diseases, including cancer and inflammation.

Synthesis Methods

TB-DFA can be synthesized through a two-step procedure. The first step involves the reaction of tert-butyl chloroformate with 3,3-difluoroazetidine-2-carboxylic acid to form a carboxylic acid ester. The second step involves the condensation of the ester with piperidine to form the desired TB-DFA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate with difluoroazetidine in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate", "difluoroazetidine", "catalyst" ], "Reaction": [ "Add difluoroazetidine to a solution of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate in a suitable solvent", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent and dry to obtain tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate" ] }

CAS RN

2763756-09-6

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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